molecular formula C19H25N3OS B10864076 1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea

1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No.: B10864076
M. Wt: 343.5 g/mol
InChI Key: FKPPMQSGUHTPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the reaction of 4-(Phenylamino)aniline with 3-(propan-2-yloxy)propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or disrupt biological pathways. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea is unique due to the presence of both phenylamino and propan-2-yloxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C19H25N3OS/c1-15(2)23-14-6-13-20-19(24)22-18-11-9-17(10-12-18)21-16-7-4-3-5-8-16/h3-5,7-12,15,21H,6,13-14H2,1-2H3,(H2,20,22,24)

InChI Key

FKPPMQSGUHTPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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